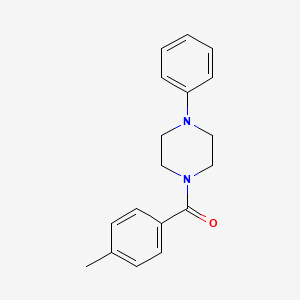

1-(4-methylbenzoyl)-4-phenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-15-7-9-16(10-8-15)18(21)20-13-11-19(12-14-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTWQLUMMRYFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231388 | |

| Record name | (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219989-26-1 | |

| Record name | (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219989-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Elucidations of 1 4 Methylbenzoyl 4 Phenylpiperazine and Its Analogues

Systematic Evaluation of Substituent Modifications on Biological Activity

The biological activity of 1-benzoyl-4-phenylpiperazine derivatives can be finely tuned by introducing various substituents on both the benzoyl and phenyl rings. These modifications impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

Systematic alterations to the benzoyl ring of the 1-benzoyl-4-phenylpiperazine scaffold have been shown to significantly influence the cytotoxic and antimicrobial activities of these compounds. A study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related to our compound of interest, revealed that the nature of the substituent at the para-position of the benzoyl ring is a critical determinant of their anti-cancer activity. mdpi.com

For instance, the introduction of a chlorine atom at the para-position of the benzoyl ring generally leads to potent cytotoxicity against a range of cancer cell lines. mdpi.com The specific placement of substituents is also crucial. For example, in a series of N-phenylpiperazine derivatives, a para-fluoro substituent on the phenylpiperazine core combined with a meta-methoxy group on a different part of the molecule resulted in the most effective compound against Escherichia coli. nih.gov

The electronic nature of the substituents on the benzoyl ring plays a significant role. In a series of benzoylpiperazine amides investigated as tyrosinase inhibitors, derivatives with electron-donating groups like hydroxyl and methoxy (B1213986) on the benzoyl ring were synthesized and evaluated, alongside those with electron-withdrawing groups like chlorine. nih.gov This highlights the importance of electronic effects in modulating the biological activity of this class of compounds.

The following table summarizes the cytotoxic activity of some 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines, demonstrating the impact of substitution on the benzoyl ring.

| Compound ID | Benzoyl Substituent (R) | Cell Line | GI₅₀ (µM) |

| 5a | 4-Cl | T47D | 1.91 |

| 5c | 4-OCH₃ | T47D | 0.44 |

| 5e | 4-NO₂ | T47D | 0.31 |

| 5g | 4-CH₃ | T47D | 0.85 |

| 5c | 4-OCH₃ | HEP3B | 1.67 |

| 5c | 4-OCH₃ | CAMA-1 | 1.22 |

Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.com

Modifications to the 4-phenyl ring of the piperazine (B1678402) moiety also profoundly affect biological activity. In a series of N-(substituted phenyl)piperazine-based conjugates, the introduction of lipophilic substituents such as 3'-CF₃ or 4'-F at the 4-phenylpiperazine ring was found to enhance in vitro activity against various mycobacterial strains. mdpi.com This suggests that increasing the lipophilicity of this part of the molecule can improve its antimicrobial potential.

Another study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that a para-fluoro substituent on the 4-phenylpiperazine core, in combination with a meta-methoxy side chain, was most effective against Escherichia coli. nih.gov Conversely, a meta-trifluoromethyl group on the N-phenylpiperazine moiety was most active against Candida albicans. nih.gov This demonstrates that the optimal substituent on the phenylpiperazine ring can vary depending on the target organism.

The following table presents the minimum inhibitory concentration (MIC) values for selected meta-alkoxyphenylcarbamates with substitutions on the N-phenylpiperazine ring, illustrating the structure-activity relationships against different microbes.

| Compound ID | Phenylpiperazine Substituent | Linker | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 6d | 4-F | C₃H₆ | 195.3 | >1000 |

| 8e | 3-CF₃ | C₅H₁₀ | >1000 | 97.7 |

Data sourced from a study on antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragments. nih.gov

Conformational Analysis of Acyl-Functionalized Piperazines and its Influence on SAR

The biological activity of 1-(4-methylbenzoyl)-4-phenylpiperazine and its analogues is not only governed by the nature of their substituents but also by their three-dimensional conformation. The piperazine ring typically adopts a chair conformation. nih.govresearchgate.net However, the acylation of the piperazine nitrogen introduces a partial double bond character to the amide C-N bond, leading to restricted rotation and the existence of conformational isomers (rotamers) at room temperature. nih.govresearchgate.net

NMR-based studies have been instrumental in elucidating the conformational behavior of these molecules in solution. nih.gov The energy barrier for the interconversion between different chair conformations of the piperazine ring and the rotational barrier of the amide bond can be determined through temperature-dependent NMR spectroscopy. These energy barriers are influenced by the electronic properties of the substituents on the benzoyl ring. nih.gov

Crystal structure analysis of related compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine, confirms the chair conformation of the piperazine ring. nih.govresearchgate.net These studies also reveal the relative orientations of the benzoyl and phenyl rings with respect to the piperazine core. The phenyl ring of the benzoyl group is often twisted out of the plane of the carbonyl group. nih.gov This conformational preference can impact how the molecule fits into the binding site of a biological target.

The interplay between these conformational factors and substituent effects is crucial for a comprehensive understanding of the SAR. For instance, a substituent that favors a particular conformation might enhance binding affinity to a specific receptor, thereby increasing biological potency.

Comparative Structure-Activity Landscape of Phenylpiperazine and Benzoylpiperazine Scaffolds

To fully appreciate the SAR of this compound, it is instructive to compare its activity profile with that of related scaffolds, namely phenylpiperazines and benzylpiperazines.

Phenylpiperazines are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects. nih.govmdpi.comresearchgate.net The direct attachment of the phenyl ring to the piperazine nitrogen allows for a more rigid structure compared to benzylpiperazines.

Benzoylpiperazines , such as the compound of interest, introduce a carbonyl group adjacent to the piperazine ring. This carbonyl group can act as a hydrogen bond acceptor and introduces a different electronic and conformational profile compared to the simple phenylpiperazine scaffold.

A comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine derivatives revealed that both can induce oxidative stress and apoptosis in neuronal cells. nih.govresearchgate.net This suggests that both scaffolds can interact with similar cellular pathways, although the potency and specific mechanisms may differ.

The introduction of the benzoyl group can also be compared to the replacement of a piperazine with a benzoylpiperidine moiety. This bioisosteric replacement is a common strategy in medicinal chemistry to probe SAR. researchgate.netmdpi.com While both scaffolds can position a phenyl group in a similar region of space, the electronic and hydrogen-bonding properties of the piperazine nitrogen versus the piperidine (B6355638) ring can lead to different biological activities.

In essence, the benzoylpiperazine scaffold offers a unique combination of features: the rigidifying effect of the aromatic ring, the hydrogen-bonding capability of the carbonyl group, and the versatile substitution possibilities on both aromatic rings. This allows for the fine-tuning of its properties to achieve desired biological outcomes, setting it apart from the simpler phenylpiperazine and benzylpiperazine scaffolds.

Pharmacological Investigations and Mechanistic Insights in Preclinical Research Models

Receptor Binding and Ligand-Receptor Interaction Studies

Receptor binding assays are crucial in preclinical research to determine the affinity and selectivity of a compound for various biological targets. For a novel phenylpiperazine derivative, a standard screening panel would typically include serotonin, adrenergic, and other key neurotransmitter receptors to build a comprehensive pharmacological profile.

The phenylpiperazine scaffold is a well-established pharmacophore in many centrally acting drugs, often exhibiting significant affinity for serotonin receptors. An investigation into 1-(4-methylbenzoyl)-4-phenylpiperazine would involve radioligand binding assays to determine its affinity (Ki) for a wide range of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.). This would help in understanding its potential serotonergic activity and selectivity profile. At present, no such data has been published for this specific compound.

To establish a complete neuropharmacological profile, the binding affinity of this compound for other important neurotransmitter systems, such as dopamine (D1, D2, etc.) and noradrenaline transporters, would be investigated. Such studies are essential for predicting potential antipsychotic, antidepressant, or other CNS-related activities. To date, no studies detailing these interactions for this compound have been identified.

In Vitro Cellular and Biochemical Activity Assessments

This section details the preclinical evaluation of this compound and its close structural analogs in various in vitro models. These studies provide foundational insights into the compound's potential pharmacological activities at the cellular and biochemical levels.

Antimicrobial and Antitubercular Activity in Cell Culture Models

The antimicrobial and antitubercular potential of N-arylpiperazine scaffolds, closely related to this compound, has been a subject of investigation. While specific data for this compound is not extensively available, studies on analogous compounds provide valuable preliminary insights.

Research into a series of N-arylpiperazine derivatives has demonstrated a range of activities against various microbial strains. For instance, certain phenylcarbamates incorporating a 4-(4-fluoro-/3-trifluoromethylphenyl)piperazin-1-yl fragment were screened for their in vitro antimicrobial effects. While these compounds showed practical inactivity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) greater than 1.00 mg/mL, some exhibited activity against Candida albicans. nih.govresearchgate.net Specifically, the derivative 6k, which features a para-propoxy group, was noted for its effectiveness against Candida albicans with a MIC of 0.39 mg/mL. nih.govresearchgate.net

In the context of antitubercular activity, various piperazine-containing compounds have been evaluated. For example, a series of 1,4-bis(5-(substituted-phenylthio)-1,3,4-thiadiazol-2-yl)piperazines were tested against several bacterial strains. Compound 6c in this series displayed the highest activity against E. coli with a MIC of 8 μg/mL, while compounds 4 , 6c , and 6d were most effective against S. aureus with a MIC of 16 μg/mL. mdpi.com

Furthermore, studies on 1,4-benzoxazine derivatives, another class of compounds containing a piperazine (B1678402) moiety, have shown promising results against Mycobacterium tuberculosis H37Rv, with MIC values as low as 0.6 µg/mL. nih.gov These findings suggest that the broader chemical scaffold has potential for antitubercular drug development.

Table 1: In Vitro Antimicrobial and Antitubercular Activity of Selected Piperazine Analogs

| Compound/Analog | Microorganism | Activity (MIC) |

|---|---|---|

| Phenylcarbamate derivative 6k | Candida albicans | 0.39 mg/mL nih.govresearchgate.net |

| Phenylcarbamate derivatives | Staphylococcus aureus | >1.00 mg/mL nih.govresearchgate.net |

| Phenylcarbamate derivatives | Escherichia coli | >1.00 mg/mL nih.govresearchgate.net |

| 1,4-bis-thiadiazolyl-piperazine 6c | Escherichia coli | 8 μg/mL mdpi.com |

| 1,4-bis-thiadiazolyl-piperazines 4, 6c, 6d | Staphylococcus aureus | 16 μg/mL mdpi.com |

| 1,4-benzoxazine derivative | Mycobacterium tuberculosis H37Rv | 0.6 µg/mL nih.gov |

Antioxidant Activity and Oxidative Injury Mitigation in Cellular Systems

The antioxidant potential of piperazine derivatives has been explored through various in vitro assays, although specific data for this compound remains limited. Studies on structurally related compounds often highlight the importance of specific functional groups, such as hydroxyl moieties on the aromatic rings, for significant antioxidant activity.

In one study, a series of 1-aryl/aralkyl piperazine derivatives bearing a xanthine moiety were synthesized and evaluated for their antioxidant properties using DPPH (2,2′-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov The results indicated that the presence of a hydroxyl group was crucial for the observed antioxidant effects. nih.gov For instance, compound 3c in this series, which possesses a hydroxyl group, demonstrated the highest antioxidant activity. nih.gov

The antioxidant capacity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. In the aforementioned study, the active compounds exhibited DPPH radical scavenging activity with IC50 values in the micromolar range. nih.gov However, these values were generally lower than that of the standard antioxidant Butylated Hydroxytoluene (BHT). nih.gov

The evaluation of antioxidant activity is critical as oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to mitigate oxidative injury in cellular systems can be a key indicator of its therapeutic potential.

Table 2: In Vitro Antioxidant Activity of Selected Piperazine Analogs

| Compound/Analog | Assay | Activity (IC50) |

|---|---|---|

| 1-Aryl/aralkyl piperazine-xanthine derivative 3a | DPPH | 371.97 µmol/L nih.gov |

| 1-Aryl/aralkyl piperazine-xanthine derivative 3c | DPPH | 189.42 µmol/L nih.gov |

| 1-Aryl/aralkyl piperazine-xanthine derivative 3f | DPPH | 420.57 µmol/L nih.gov |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH | 113.17 µmol/L nih.gov |

Evaluation of Cellular Permeation Enhancement in in vitro Barrier Models (e.g., Caco-2)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drug candidates. When cultured as a monolayer, these cells differentiate to form tight junctions, mimicking the barrier properties of the intestinal epithelium. The apparent permeability coefficient (Papp) is the standard metric derived from this assay to quantify the rate of a compound's transport across the cell monolayer.

Currently, there is no specific published data detailing the Caco-2 permeability of this compound. However, the Caco-2 assay is a crucial step in the preclinical development of orally administered drugs. A high Papp value generally suggests good intestinal absorption, while a low value may indicate potential absorption issues. The median Papp value for a large set of marketed drugs has been reported to be approximately 16 × 10⁻⁶ cm s⁻¹. nih.govresearchgate.net

The permeability of a compound in the Caco-2 model can be influenced by various factors, including its physicochemical properties (e.g., lipophilicity, molecular weight) and its interaction with cellular transport proteins. It is important to note that Caco-2 permeability does not always correlate directly with simple biophysical properties like the octanol:water partition coefficient (logP). nih.govresearchgate.net

Future studies on this compound would need to include Caco-2 permeability assays to assess its potential for oral bioavailability.

Investigational Anticancer Activity in Select Cell Lines

These related compounds have been evaluated against a panel of human cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and liver cancers. mdpi.com The cytotoxic activity is typically reported as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated potent cytotoxic effects in the micromolar range against several cancer cell lines. The substitution pattern on the benzoyl ring was found to influence the anticancer activity.

Table 3: Investigational Anticancer Activity of Selected Piperazine Analogs

| Compound/Analog | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| Benzimidazole derivative 4 | MCF-7 (Breast) | 8.86±1.10 waocp.org |

| Benzimidazole derivative 2 | HCT-116 (Colon) | 16.2±3.85 waocp.org |

| Benzimidazole derivative 1 | HCT-116 (Colon) | 28.5±2.91 waocp.org |

| Benzimidazole derivative 4 | HCT-116 (Colon) | 24.08±0.31 waocp.org |

| Benzimidazole derivative 2 | MCF-7 (Breast) | 30.29±6.39 waocp.org |

| Benzimidazole derivative 1 | MCF-7 (Breast) | 31.2±4.49 waocp.org |

Neuroprotective Potential in Cultured Neuronal Cells

The neuroprotective effects of novel chemical entities are often initially assessed in cultured neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line. These cells can be differentiated to exhibit a neuronal phenotype and are widely used to model various aspects of neuronal function and dysfunction, including oxidative stress-induced cell death.

There is currently a lack of specific data on the neuroprotective potential of this compound in cultured neuronal cells. However, the broader class of piperazine derivatives has been investigated for its effects on the central nervous system. Some piperazine-based compounds have been evaluated for their neurotoxic or neuroprotective properties.

To ascertain the neuroprotective potential of this compound, future in vitro studies would be necessary. Such studies would typically involve exposing cultured neuronal cells to a neurotoxic stimulus in the presence and absence of the compound and assessing cell viability and markers of apoptosis and oxidative stress.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Energy Gap Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. These methods are used to optimize molecular geometry and calculate various electronic properties that govern a molecule's reactivity. bohrium.comresearchgate.net For piperazine-containing compounds, DFT studies help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. nih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netscispace.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive. nih.gov

For aromatic compounds like 1-(4-methylbenzoyl)-4-phenylpiperazine, substituents on the phenyl rings can significantly tune the HOMO and LUMO energy levels. scispace.com The methyl group on the benzoyl ring, being an electron-donating group, would be expected to raise the HOMO energy level, potentially influencing its interaction with biological targets. DFT calculations can precisely quantify these effects, providing descriptors like ionization potential, electron affinity, and chemical potential that are vital for predicting molecular interactions. nih.gov

Table 1: Example of DFT-Calculated Electronic Properties for a Phenylpiperazine Derivative Data below is illustrative for a related phenylpiperazine compound as specific data for this compound was not available in the searched literature.

| Parameter | Calculated Value | Significance |

|---|---|---|

| E_HOMO | -5.0720 eV researchgate.net | Electron-donating capacity researchgate.net |

| E_LUMO | -2.9035 eV researchgate.net | Electron-accepting capacity researchgate.net |

| Energy Gap (ΔE) | 2.1685 eV | Chemical reactivity and stability researchgate.net |

| Chemical Potential (µ) | -3.98775 eV | Tendency to escape from a phase nih.gov |

| Global Softness (S) | 0.4611 eV⁻¹ | Measure of polarizability nih.gov |

Molecular Docking Simulations for Ligand-Target Recognition and Binding Site Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex. For phenylpiperazine derivatives, docking studies have been widely employed to explore their binding modes with various enzymes and receptors, such as topoisomerase II, cyclooxygenase-2 (COX-2), and adrenoceptors. nih.govnih.govrsc.org

The process involves placing the ligand, in this case, this compound, into the binding site of a target protein whose three-dimensional structure is known. The simulation then samples numerous possible conformations and orientations of the ligand, scoring them based on a force field to estimate the binding affinity (e.g., in kcal/mol). researchgate.net

Studies on structurally related phenylpiperazine compounds reveal common interaction patterns. These include:

Hydrogen Bonds: The nitrogen atoms in the piperazine (B1678402) ring can act as hydrogen bond acceptors, while attached groups can be donors. nih.govmdpi.com For example, interactions with key amino acid residues like aspartic acid are often observed. rsc.orgmdpi.com

π-π Stacking: The aromatic phenyl and benzoyl rings are capable of forming π-π stacking interactions with aromatic amino acid residues in the binding pocket, such as tyrosine and phenylalanine. nih.govmdpi.com

Hydrophobic Interactions: The nonpolar parts of the molecule contribute to binding through hydrophobic interactions with the target. mdpi.com

Docking simulations can predict the binding energy and visualize the precise interactions, providing a rational basis for designing more potent and selective derivatives. nih.govnih.gov For instance, the phenylpiperazine moiety has been identified as a crucial pharmacophore that can slide between nucleic acid bases or fit into hydrophobic pockets of enzymes. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of both the ligand and the protein. mdpi.comresearchgate.net

For phenylpiperazine-based ligands, MD simulations are used to:

Assess Binding Stability: By running simulations for nanoseconds or even microseconds, researchers can verify if the binding pose predicted by docking is stable over time. researchgate.netnih.gov

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein structure adapts to the presence of the ligand and how the ligand itself may change conformation within the binding site. nih.gov This is particularly important for targets with known conformational plasticity, such as the eIF4A1 helicase. researchgate.netnih.gov

Calculate Binding Free Energy: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which often correlates well with experimental biological activity. mdpi.com

Studies on phenylpiperazine scaffolds targeting the eIF4A1 protein have used MD simulations to understand how these molecules can induce or stabilize specific protein conformations, a critical aspect of their mechanism of action. researchgate.netnih.gov These simulations can track key metrics, such as the distance between protein domains, to quantify the effect of ligand binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. scispace.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects.

The QSAR modeling process involves several key steps:

Data Set Selection: A group of structurally related compounds, such as a series of phenylpiperazine derivatives, with experimentally determined biological activity (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, including electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. scispace.comnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

For classes of compounds like phenylpiperazines, QSAR models can provide valuable insights into the structural features that are either beneficial or detrimental to activity. scispace.com This understanding allows researchers to prioritize which new derivatives to synthesize and to rationally design compounds with improved potency. mdpi.com

In Silico Prediction of ADME-Related Parameters for Research Compound Prioritization (e.g., Lipophilicity)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govrsc.org Poor ADME properties are a major cause of failure for drug candidates in clinical trials. nih.gov In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized. mdpi.com

For this compound, various ADME parameters can be computationally estimated:

Lipophilicity: Often expressed as the logarithm of the partition coefficient (logP), lipophilicity is a critical parameter that affects solubility, absorption, and membrane permeability. mdpi.com Computational models can predict logP values based on the compound's structure. nih.gov Studies on phenylpiperazine derivatives have shown that experimental lipophilicity values correlate well with those calculated by several software programs. nih.gov

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is essential for administration and distribution in the body.

Gastrointestinal (GI) Absorption: Models predict the likelihood that a compound will be absorbed from the gut into the bloodstream after oral administration. mdpi.com

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, this prediction is vital. In silico models can estimate whether a compound is likely to cross the BBB. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by estimating if the compound inhibits major drug-metabolizing enzymes. researchgate.net

These predictions are often visualized using tools like the "Bioavailability Radar," which assesses a compound's drug-likeness based on multiple physicochemical properties. researchgate.net By evaluating these parameters early, researchers can prioritize compounds like this compound that have a higher probability of possessing favorable drug-like properties.

Table 2: Example of In Silico Predicted ADME Properties for a Phenylpiperazine Derivative Data below is illustrative for a related benzimidazole-phenylpiperazine compound as specific data for this compound was not available in the searched literature.

| Property | Prediction | Implication |

|---|---|---|

| GI Absorption | High researchgate.net | Good oral absorption potential |

| BBB Permeant | Yes researchgate.net | Can potentially act on the central nervous system |

| PGP Substrate | Yes researchgate.net | May be subject to efflux from cells |

| CYP1A2 Inhibitor | No researchgate.net | Low risk of specific drug-drug interactions |

| Lipophilicity (iLOGP) | 3.11 researchgate.net | Indicates high lipophilicity |

| Oral Bioavailability | High researchgate.net | Predicted to be effective when taken orally |

Future Research Directions and Translational Perspectives for Benzoylphenylpiperazines

Rational Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The rational design and synthesis of new benzoylphenylpiperazine derivatives are central to the development of next-generation therapeutic agents. This approach involves the strategic modification of the core structure to enhance desired pharmacological activities while minimizing off-target effects. A significant area of application for these compounds has been in the development of novel anticancer agents. nih.govrsc.org

One of the key strategies in the rational design of these analogues is the introduction of various substituents on both the benzoyl and phenylpiperazine moieties. For instance, the substitution pattern on the phenyl ring of the piperazine (B1678402) can significantly influence the cytotoxic activity of the compound. Studies have shown that the presence of electron-withdrawing groups, such as chlorine atoms, on the phenylpiperazine ring can enhance the anticancer effects. nih.gov

The synthesis of these next-generation analogues typically involves well-established chemical reactions. A common synthetic route is the nucleophilic substitution reaction between a substituted benzoyl chloride and a corresponding phenylpiperazine. mdpi.com This modular approach allows for the creation of a diverse library of compounds with varied substitution patterns, facilitating the exploration of structure-activity relationships (SAR).

The ultimate goal of rational design is to produce compounds with "tuned" pharmacological profiles. This means optimizing the molecule to interact with specific biological targets, such as enzymes or receptors, that are implicated in a particular disease. For example, in the context of cancer, derivatives can be designed to target specific signaling pathways that are dysregulated in tumor cells.

Table 1: Examples of Rationally Designed Benzoylphenylpiperazine Analogues and their Biological Activities

| Compound ID | Structure | Target/Activity | Research Findings |

| BS230 | 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide | Anticancer (Topoisomerase II inhibitor) | Showed potent antitumor activity with lower cytotoxicity towards healthy cells compared to doxorubicin. nih.gov |

| Compound 3k | 1-((2,3-Dihydrobenzo[b] mdpi.comontosight.aidioxin-6-yl)methyl)-4-(substituted-phenyl)piperazine | Anti-inflammatory (COX-2 inhibitor) | Exhibited significant anti-inflammatory activity with no observed toxicity in ulcerogenic assays. nih.gov |

| Compound 3e | Thiazolylhydrazine-piperazine derivative | MAO-A inhibitor | Displayed potent and selective inhibition of monoamine oxidase-A (MAO-A) with an IC50 value of 0.057 µM. mdpi.com |

| Pridopidine | 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine | Dopamine D2 receptor ligand | Acts as a dopaminergic stabilizer with potential applications in neurodegenerative disorders. nih.gov |

Note: Data for the specific compound 1-(4-methylbenzoyl)-4-phenylpiperazine was not available in the searched sources. The table presents data for structurally related benzoylphenylpiperazine analogues to illustrate the principles of rational design and the diversity of their biological activities.

Advanced Pharmacological Characterization in Complex Preclinical Biological Systems

Once novel benzoylphenylpiperazine analogues have been synthesized, their pharmacological properties must be thoroughly characterized in relevant biological systems. This goes beyond simple in vitro assays and involves the use of more complex preclinical models that can better predict clinical outcomes.

For anticancer drug development, this includes testing the compounds on a panel of human cancer cell lines derived from various tissues such as the liver, breast, and colon. mdpi.com This provides initial insights into the spectrum of activity and potential tumor types that may be susceptible to the drug.

Beyond cell lines, more advanced preclinical models are being increasingly utilized. These include:

Three-dimensional (3D) cell cultures: Spheroids and organoids can more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, providing a more realistic assessment of drug efficacy.

In vivo animal models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of a compound. google.com These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism.

Patient-derived xenografts (PDXs): These models involve the implantation of tumor tissue directly from a patient into a mouse. PDX models are considered to be more predictive of clinical response as they better retain the heterogeneity and genetic characteristics of the original human tumor.

The data gathered from these advanced preclinical models is crucial for making informed decisions about which compounds should progress to clinical trials.

Table 2: Preclinical Models for the Evaluation of Benzoylphenylpiperazine Derivatives

| Model Type | Description | Application in Benzoylphenylpiperazine Research |

| Human Cancer Cell Lines | Immortalized cells derived from human tumors (e.g., HUH7, MCF7, HCT-116). mdpi.com | Initial screening for cytotoxic activity and determination of IC50 values. mdpi.com |

| 3D Spheroid Cultures | Self-assembled aggregates of cancer cells that mimic micro-tumors. | Evaluation of drug penetration and efficacy in a more tissue-like environment. |

| In Vivo Xenograft Models | Implantation of human cancer cell lines into immunocompromised mice. google.com | Assessment of in vivo antitumor efficacy, and pharmacokinetics. google.com |

| Patient-Derived Xenografts (PDX) | Implantation of primary human tumor tissue into immunocompromised mice. | More accurate prediction of clinical response in specific patient populations. |

Application of Chemoinformatics and Artificial Intelligence in Compound Discovery and Optimization

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the process of drug discovery and development. These computational tools can significantly accelerate the identification of promising lead compounds and optimize their properties, saving both time and resources.

For benzoylphenylpiperazines, chemoinformatics can be applied in several ways:

Virtual Screening: Large virtual libraries of benzoylphenylpiperazine derivatives can be screened against a biological target of interest using computational docking simulations. This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and biological testing.

QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR models can be developed to correlate the chemical structures of benzoylphenylpiperazine analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

ADMET Prediction: Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This helps in the early identification of molecules with poor pharmacokinetic profiles or potential toxicity issues, allowing for their modification or elimination from the drug discovery pipeline.

Artificial intelligence, particularly machine learning and deep learning, is taking these computational capabilities a step further. AI algorithms can analyze vast and complex datasets to identify novel patterns and relationships that may not be apparent to human researchers. In the context of benzoylphenylpiperazine research, AI can be used for:

De Novo Drug Design: AI models can generate entirely new molecular structures with desired pharmacological properties, potentially leading to the discovery of novel benzoylphenylpiperazine-based drugs with unique mechanisms of action.

Predictive Biology: AI can be used to predict the biological targets of a compound based on its chemical structure, helping to elucidate its mechanism of action and identify potential off-target effects.

Personalized Medicine: In the future, AI may be used to predict which patients are most likely to respond to a particular benzoylphenylpiperazine-based therapy based on their individual genetic and molecular profiles.

The integration of chemoinformatics and AI into the discovery and development of benzoylphenylpiperazines holds immense promise for accelerating the delivery of new and effective therapies to patients.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-methylbenzoyl)-4-phenylpiperazine to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Solvent selection : Ethanol or methanol enhances solubility and reaction efficiency .

- Temperature control : Maintain 50–80°C to prevent decomposition; microwave-assisted heating (e.g., 280°C for rapid reactions) may improve yield .

- Inert atmosphere : Use nitrogen/argon to avoid oxidation of sensitive intermediates .

- Purification : Recrystallization (e.g., methanol) or HPLC for high-purity isolation .

- Example Reaction Setup :

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Acylation | Ethanol | DIPEA | 70 | 75–85 |

| Cyclization | DCM | NBS | 25 | 60–70 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylbenzoyl protons at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 321.18) .

- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1680 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the neuroprotective effects of this compound against radiation-induced damage?

- Methodological Answer :

- Model Selection : Use Nestin-GFP transgenic mice to track neural stem/progenitor cells (NSPCs) .

- Irradiation Protocol : Deliver 2–4 Gy cranial radiation using a linear accelerator (e.g., Varian Clinac XRT) .

- Treatment Regimen : Administer 10–20 mg/kg compound intraperitoneally for 5 days post-irradiation .

- Endpoints :

- Cognitive tests (e.g., Morris water maze).

- Histological analysis of NSPC preservation (GFAP/Iba1 staining) .

- Data Interpretation : Normalize qPCR results to HPRT/GAPDH and calculate ΔΔCt for pathway analysis (e.g., hedgehog signaling) .

Q. What strategies resolve contradictions in gender-specific responses observed in preclinical studies of this compound?

- Methodological Answer :

- Hormonal Profiling : Measure estrogen/testosterone levels to assess endocrine influences .

- Genetic Controls : Use congenic mouse strains (e.g., C3Hf/Sed/Kam) to isolate genetic variability .

- Sample Size Adjustment : Increase n-value (e.g., ≥15/group) to ensure statistical power for sex-stratified analysis .

- Mechanistic Studies : Compare compound metabolism (e.g., CYP450 activity) between genders using liver microsomes .

Q. How can researchers analyze the compound’s activation of the hedgehog signaling pathway in glioblastoma models?

- Methodological Answer :

- In Vitro Assays : Treat patient-derived GBM cells (e.g., HK-374, HK-157) and measure Gli1/Ptch1 expression via qPCR .

- Sphere Formation Assay : Assess tumor-initiating potential with/without compound (IC₅₀ calculation) .

- In Vivo Validation : Implant GL261-Luc cells into C57BL/6 mice; track tumor growth via bioluminescence and survival rates .

- Pathway Inhibition : Use cyclopamine (hedgehog inhibitor) as a control to confirm specificity .

Data Contradiction Analysis

Q. How should discrepancies in neurosphere formation assays (e.g., compound efficacy in males vs. females) be addressed?

- Methodological Answer :

- Replicate Experiments : Perform 3+ independent trials under standardized conditions (e.g., 4 Gy radiation dose) .

- Microenvironment Analysis : Profile cytokines (e.g., IL-6 via ELISA) in neurosphere cultures to identify sex-specific inflammatory mediators .

- Single-Cell RNA-seq : Resolve heterogeneity in NSPC populations (e.g., Nestin-GFP⁺ vs. GFAP⁺ cells) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent Polarity | Ethanol > Methanol | Enhances intermediate solubility | |

| Temperature | 50–80°C (ambient for sensitive steps) | Prevents decomposition | |

| Catalysts | DIPEA, NBS | Facilitates acylation/cyclization | |

| Purification Method | HPLC > Recrystallization | ≥95% purity achievable |

Q. Table 2. In Vivo Study Design for Neuroprotection Evaluation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.